Cas no 141262-39-7 (2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-)
141262-39-7 structure
Product Name:2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
Numéro CAS:141262-39-7
Le MF:C18H20O5
Mégawatts:316.348405838013
CID:211516
PubChem ID:5281395
Update Time:2025-04-19
2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)-
- (3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one
- 2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methy
- UNII-Z0IL7QT5MJ
- (+/-)-sorgolactone
- 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-rel-
- 188970-36-7
- Sorgolactone, (+/-)-
- Z0IL7QT5MJ
- 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-, (3E,3aR,8S,8bS)-
- UNII-RH6QJZ6G3B
- C09186
- AC1NQYEQ
- Sorgolactone [MI]
- DTXSID80415113
- Q27108308
- SureCN13857702
- SCHEMBL13857702
- (+)-Sorgolactone
- RH6QJZ6G3B
- Sorgolactone
- CHEBI:9205
- CHEMBL2270920
- 141262-39-7
-
- Piscine à noyau: 1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1
- La clé Inchi: KHSREFIWULNDAB-YCUBLIQYSA-N
- Sourire: O1C(/C(=C/O[C@H]2C=C(C)C(=O)O2)/[C@H]2CC3CCC[C@H](C)C=3[C@@H]12)=O
Propriétés calculées
- Qualité précise: 316.1311
- Masse isotopique unique: 316.131074
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 669
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 61.8
- Le xlogp3: 2.2
Propriétés expérimentales
- Dense: 1.29
- Point d'ébullition: 600.6°Cat760mmHg
- Point d'éclair: 267.3°C
- Indice de réfraction: 1.581
- Le PSA: 61.83
2H-Indeno[1,2-b]furan-2-one,3-[[[(2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-8-methyl-,(3E,3aR,8S,8bS)- Littérature connexe
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1. An expeditious preparation of all enantiopure diastereoisomers of aromatic A-ring analogues of strigolactones, germination stimulants for seeds of the parasitic weeds Striga and OrobancheSuzanne C. M. Wigchert,Binne Zwanenburg J. Chem. Soc. Perkin Trans. 1 1999 2617
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Andrew J. Humphrey,Aimee M. Galster,Michael H. Beale Nat. Prod. Rep. 2006 23 592
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Peter Welzel,Susanne R?hrig,Zenka Milkova Chem. Commun. 1999 2017
-
Anat Reizelman,Suzanne C. M. Wigchert,Cinzia del-Bianco,Binne Zwanenburg Org. Biomol. Chem. 2003 1 950
-
Anat Reizelman,Suzanne C. M. Wigchert,Cinzia del-Bianco,Binne Zwanenburg Org. Biomol. Chem. 2003 1 950
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